molecular formula C18H16FNO B14568721 6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one CAS No. 61297-99-2

6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one

Cat. No.: B14568721
CAS No.: 61297-99-2
M. Wt: 281.3 g/mol
InChI Key: GLGYVHMXWIQQBL-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, and the incorporation of fluorine atoms enhances their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one involves its interaction with bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents bacterial cells from reproducing, leading to their death. This mechanism is similar to other fluoroquinolones, which are known for their high antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: A fluoroquinolone with similar antibacterial properties.

    Ciprofloxacin: Another fluoroquinolone known for its broad-spectrum activity.

    Ofloxacin: A fluoroquinolone with enhanced penetration ability through cell membranes.

Uniqueness

6-Fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one is unique due to its specific structural modifications, which may result in different biological activities and pharmacokinetic properties compared to other fluoroquinolones. Its specific substitution pattern on the quinoline ring can lead to variations in its interaction with bacterial enzymes and other molecular targets .

Properties

CAS No.

61297-99-2

Molecular Formula

C18H16FNO

Molecular Weight

281.3 g/mol

IUPAC Name

6-fluoro-4-methyl-1-[(4-methylphenyl)methyl]quinolin-2-one

InChI

InChI=1S/C18H16FNO/c1-12-3-5-14(6-4-12)11-20-17-8-7-15(19)10-16(17)13(2)9-18(20)21/h3-10H,11H2,1-2H3

InChI Key

GLGYVHMXWIQQBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=CC2=O)C

Origin of Product

United States

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